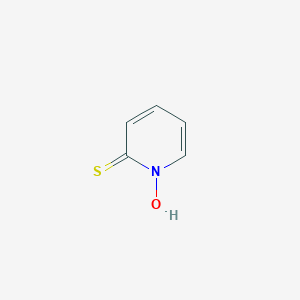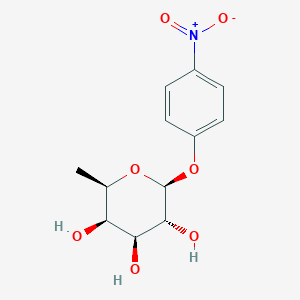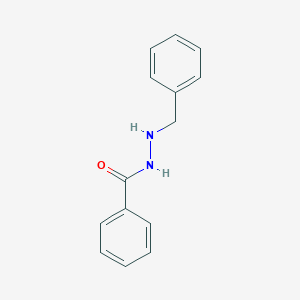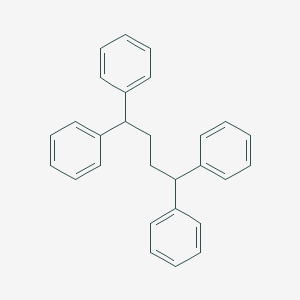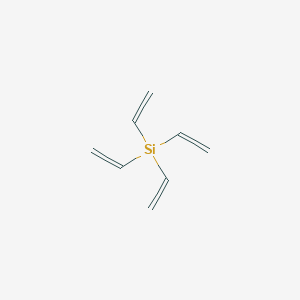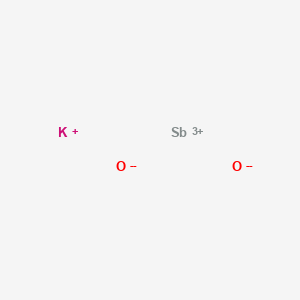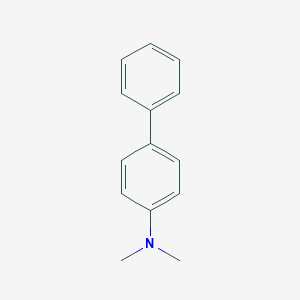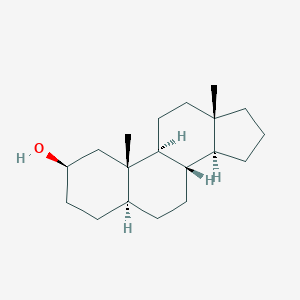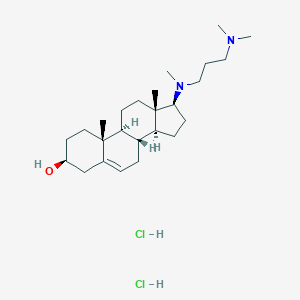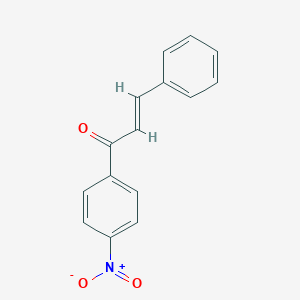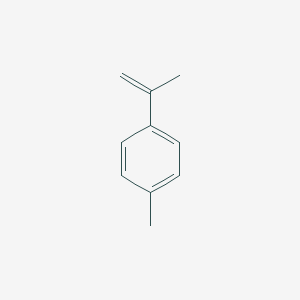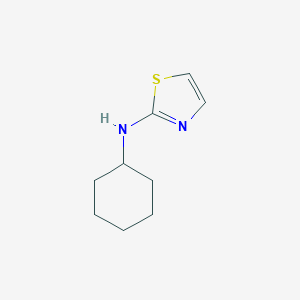
N-cyclohexyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-cyclohexyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 1438-45-5 . It has a molecular weight of 182.29 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of N,4-diaryl-1,3-thiazole-2-amines, which are structurally similar to N-cyclohexyl-1,3-thiazol-2-amine, has been reported . These compounds were designed and synthesized as tubulin inhibitors . The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-1,3-thiazol-2-amine is represented by the InChI Code: 1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule contains a cyclohexyl group attached to a 1,3-thiazol-2-amine.Physical And Chemical Properties Analysis
N-cyclohexyl-1,3-thiazol-2-amine has a melting point of 145-146°C . It is a powder at room temperature . The compound has a molecular weight of 182.29 .Applications De Recherche Scientifique
Antimicrobial Activity
Summary
Thiazole derivatives have been investigated for their antimicrobial properties. The presence of the thiazole ring is essential for this activity. N-cyclohexyl-1,3-thiazol-2-amine, being a thiazole derivative, may exhibit antimicrobial effects against bacteria, fungi, or other microorganisms. Further studies are needed to explore its specific mechanisms of action and potential applications in treating infections .
Anticancer Activity
Summary
Thiazole-containing compounds have shown promise as potential anticancer agents. The electron-withdrawing group attached to the 1,3-thiazole nucleus, along with the amide linkage within the molecule, can serve as a useful template for antitumor activity. N-cyclohexyl-1,3-thiazol-2-amine could be explored for its cytotoxic effects on cancer cells and its potential as a chemotherapeutic agent .
Antioxidant Properties
Summary
Thiazole derivatives have been investigated for their antioxidant properties. Some synthesized compounds, including N-cyclohexyl-1,3-thiazol-2-amine, have demonstrated potent antioxidant activity in vitro. These compounds may play a role in scavenging free radicals and protecting cells from oxidative damage .
Neuroprotective Effects
Summary
Thiazoles have been studied for their neuroprotective effects. While specific research on N-cyclohexyl-1,3-thiazol-2-amine is limited, its structural features suggest potential neuroprotective properties. Further investigations are necessary to understand its impact on neuronal health and potential therapeutic applications .
Anti-inflammatory Activity
Summary
Thiazole derivatives have been explored for their anti-inflammatory effects. Although research on N-cyclohexyl-1,3-thiazol-2-amine is scarce, its thiazole moiety may contribute to modulating inflammatory pathways. Investigating its impact on immune responses could provide valuable insights .
Diuretic Properties
Summary
Thiazoles have been investigated for their diuretic effects. While specific studies on N-cyclohexyl-1,3-thiazol-2-amine are lacking, its structural characteristics suggest potential diuretic activity. Further research is needed to explore its impact on renal function and fluid balance .
Safety And Hazards
Orientations Futures
The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .
Propriétés
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
CAS RN |
1438-45-5 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

